molecular formula C10H8O4S4 B039494 Bis(ethylenedioxy)tetrathiafulvalene CAS No. 120120-58-3

Bis(ethylenedioxy)tetrathiafulvalene

Cat. No.: B039494
CAS No.: 120120-58-3
M. Wt: 320.4 g/mol
InChI Key: QFUHUWZDTBITGQ-UHFFFAOYSA-N
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Description

Bis(ethylenedioxy)tetrathiafulvalene is an organic compound known for its unique electronic properties.

Preparation Methods

The synthesis of bis(ethylenedioxy)tetrathiafulvalene involves several key steps. One common method includes the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to form 5,6-dihydro-1,3-dithiolo[4,5-b]1,4-dithiin-2-thiones. This is followed by homo- or hetero-coupling procedures and O-deprotection to complete the synthesis . Industrial production methods often involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

Bis(ethylenedioxy)tetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bis(ethylenedioxy)tetrathiafulvalene has numerous scientific research applications. In chemistry, it is used to study charge-transfer salts and their electronic properties. In biology and medicine, it is explored for its potential in developing organic electronic devices for medical applications. In industry, it is used in the development of organic conductors and superconductors .

Mechanism of Action

The mechanism by which bis(ethylenedioxy)tetrathiafulvalene exerts its effects involves its ability to form charge-transfer complexes. These complexes can exhibit unique electronic properties, such as conductivity and superconductivity. The molecular targets and pathways involved include interactions with other molecules to form stable charge-transfer salts .

Comparison with Similar Compounds

Bis(ethylenedioxy)tetrathiafulvalene is often compared with similar compounds such as bis(ethylenedithio)tetrathiafulvalene and tetrathiafulvalene. While all these compounds share a similar core structure, this compound is unique due to its ethylenedioxy groups, which influence its electronic properties and stability .

Properties

IUPAC Name

2-(5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxin-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S4/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUHUWZDTBITGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)SC(=C3SC4=C(S3)OCCO4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376288
Record name Bis(ethylenedioxy)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120120-58-3
Record name Bis(ethylenedioxy)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of BEDO-TTF?

A1: BEDO-TTF has the molecular formula C10H8O4S4 and a molecular weight of 308.41 g/mol.

Q2: What makes BEDO-TTF particularly interesting for material science?

A2: BEDO-TTF is a strong electron donor, readily forming stable radical cation salts with various electron acceptors. These salts often exhibit metallic conductivity, making BEDO-TTF a building block for organic conductors and superconductors. []

Q3: How does the oxygen substitution in BEDO-TTF influence its properties compared to its sulfur analog, bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)?

A3: The oxygen substitution in BEDO-TTF leads to stronger intermolecular hydrogen bonding compared to BEDT-TTF. This influences the crystal packing and electronic band structure, ultimately affecting the conducting properties of the resulting materials. [, ]

Q4: How does the crystal structure of BEDO-TTF complexes contribute to their metallic behavior?

A4: BEDO-TTF molecules tend to arrange themselves in two-dimensional layered structures within the crystal lattice. This arrangement, facilitated by intermolecular interactions like C-H···O hydrogen bonding and side-by-side heteroatom contacts, leads to strong sulfur-sulfur interactions between BEDO-TTF molecules. This results in the formation of wide, two-dimensional electronic bands, a key factor in stabilizing the metallic state, even at low temperatures. [, ]

Q5: What spectroscopic techniques are used to characterize BEDO-TTF and its complexes?

A5: Infrared (IR) spectroscopy is frequently employed to analyze BEDO-TTF complexes. The appearance of specific bands in the IR spectra provides insights into the charge transfer interactions between BEDO-TTF and the acceptor molecules, as well as the degree of charge transfer within the complex. [, , , ]

Q6: What is the significance of Langmuir-Blodgett (LB) films in studying BEDO-TTF?

A6: LB films offer a controlled platform to study the electrical properties of BEDO-TTF in two-dimensional arrangements. Researchers have successfully created highly conductive LB films using BEDO-TTF and fatty acids, demonstrating metallic conductivity down to low temperatures. [, , , ]

Q7: What factors influence the conductivity and stability of BEDO-TTF-based LB films?

A7: Factors like the alkyl chain length of the fatty acid used, the molar ratio of BEDO-TTF to fatty acid, and the deposition conditions all play a role in determining the structural order and electrical properties of the LB film. [, ]

Q8: Can BEDO-TTF complexes be incorporated into polymer matrices? What are the advantages?

A8: Yes, BEDO-TTF complexes can be integrated into polymer matrices, creating conductive polymer composites. This approach offers the advantage of combining the desirable mechanical properties of the polymer with the electrical conductivity of the BEDO-TTF complex. [, , , ]

Q9: How does humidity affect the properties of some BEDO-TTF complexes?

A9: Certain BEDO-TTF complexes, such as (BEDO-TTF)2Br(H2O)3, demonstrate humidity-dependent conductivity and structural changes. These materials can reversibly absorb and release water molecules, leading to modulation of the interlayer distances within the crystal structure and changes in the electrical resistance of the material. []

Q10: What are some potential applications of BEDO-TTF-based materials?

A10: BEDO-TTF-based materials hold promise for applications in organic electronics, including organic field-effect transistors, organic solar cells, and thermoelectric devices. Their unique combination of conductivity, stability, and processability makes them attractive candidates for these applications. [, , , ]

Q11: How is computational chemistry used in BEDO-TTF research?

A11: Computational methods like extended Hückel calculations are used to model the electronic band structure of BEDO-TTF complexes, providing insights into their conducting properties. These calculations help researchers understand the relationship between the crystal structure, electronic structure, and conductivity of these materials. [, ]

Q12: Have any studies investigated structure-activity relationships (SAR) for BEDO-TTF derivatives?

A12: While extensive SAR studies specifically for BEDO-TTF are limited in the provided research, studies exploring hybrid molecules combining features of BEDO-TTF and BEDT-TTF, such as bis(dihydro-1,4-oxathiino)tetrathiafulvalene and 4,5-ethylenedioxy-4′,5′-ethylenedithiotetrathiafulvalene, highlight the possibility of tuning the electronic properties by modifying the donor molecule. [, ]

Q13: Can BEDO-TTF be used to create materials that exhibit both metallic conductivity and magnetism?

A13: Yes, researchers have successfully synthesized BEDO-TTF salts incorporating magnetic anions, leading to materials that exhibit both metallic conductivity and single-molecule magnet (SMM) behavior. These materials hold potential for the development of molecule-based spintronics. []

Q14: What is an example of a BEDO-TTF salt that exhibits both conductivity and SMM behavior?

A14: β′′-(BEDO-TTF)4[Co(pdms)2]·3H2O (BO4), where H2pdms is 1,2-bis(methanesulfonamido)benzene, is a prime example. This layered compound exhibits metallic conductivity and SMM behavior up to 11 K. The presence of antiferromagnetic ordering below 6.5 K, along with negative magnetoresistance, suggests a correlation between the conducting BEDO-TTF layers and the magnetic Co(pdms)2 layers. []

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